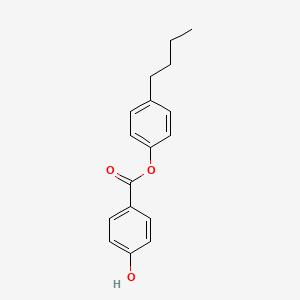

4-Butylphenyl 4-hydroxybenzoate

Description

Contextualization within the Ester Functional Group Chemistry

Esters are a significant class of organic compounds characterized by a carbonyl center bonded to two oxygen atoms, one of which is connected to an alkyl or aryl group. mdpi.com The general structure is represented as R-COOR'. This functional group is central to the identity and reactivity of 4-Butylphenyl 4-hydroxybenzoate (B8730719).

The chemistry of esters is diverse, with reactions such as hydrolysis being a key characteristic. Under acidic or basic conditions, esters can be cleaved back into their constituent carboxylic acid and alcohol. researchgate.netnih.gov For 4-Butylphenyl 4-hydroxybenzoate, this would yield 4-hydroxybenzoic acid and 1-butanol. researchgate.net The reactivity of the ester bond is influenced by the nature of the R and R' groups.

Significance of Substituted Phenyl Benzoates in Chemical Science

Substituted phenyl benzoates, the chemical class to which this compound belongs, are of considerable interest in materials science. Their rigid, aromatic structures make them ideal candidates for the development of thermotropic liquid crystals. researchgate.netresearchgate.nettandfonline.com These materials exhibit a phase of matter that has properties between those of a conventional liquid and those of a solid crystal. The specific substituents on the phenyl rings play a crucial role in determining the temperature range and type of liquid crystalline phase (e.g., nematic, smectic). researchgate.netresearchgate.net

Furthermore, substituted phenyl benzoates serve as versatile intermediates in organic synthesis. The ester linkage can be selectively cleaved, and the functional groups on the aromatic rings can be modified to create a wide array of other complex molecules. researchgate.net For instance, research has demonstrated the synthesis of various 4-O-substituted derivatives from a parent N-(4-hydroxyphenyl) compound, highlighting the utility of the substituted phenyl moiety in generating libraries of new compounds for biological screening. researchgate.net

Overview of Current Research Trajectories for Aryl Carboxylates

Aryl carboxylates, a broad category that includes this compound, are at the forefront of several modern research trajectories. A significant area of investigation is their use in catalysis and organic synthesis.

One major research thrust involves the carboxylation of aryl derivatives to synthesize aryl carboxylic acids, which are precursors to aryl carboxylates. researchgate.netchinesechemsoc.orgacs.org This is often achieved using carbon dioxide as a C1 source, which is an attractive approach from a green chemistry perspective. chinesechemsoc.org Researchers are exploring various catalytic systems, including those based on palladium, nickel, and iron, to facilitate these transformations under milder conditions. researchgate.netchinesechemsoc.orgacs.org For example, nickel-catalyzed carboxylation of aryl fluorosulfates and pyridinyl fluorosulfates with CO2 has been shown to afford aryl carboxylic acids in good yields. acs.org Similarly, iron-catalyzed reductive carboxylation of aryl C-H bonds with carbon dioxide has been developed, avoiding the need for organometallic reagents. chinesechemsoc.org

Another active area of research is the use of aryl carboxylates as coupling partners in cross-coupling reactions. Metallaphotoredox catalysis has emerged as a powerful tool to functionalize carboxylic acids, including aryl carboxylates. princeton.edu This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecules from readily available starting materials.

Structure

2D Structure

3D Structure

Properties

CAS No. |

41141-19-9 |

|---|---|

Molecular Formula |

C17H18O3 |

Molecular Weight |

270.32 g/mol |

IUPAC Name |

(4-butylphenyl) 4-hydroxybenzoate |

InChI |

InChI=1S/C17H18O3/c1-2-3-4-13-5-11-16(12-6-13)20-17(19)14-7-9-15(18)10-8-14/h5-12,18H,2-4H2,1H3 |

InChI Key |

VSBALMOTLANTIW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)O |

Origin of Product |

United States |

Structural Elucidation and Advanced Spectroscopic Characterization of 4 Butylphenyl 4 Hydroxybenzoate

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides profound insights into the functional groups and the unique molecular fingerprint of a compound.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a powerful tool for identifying the various functional groups present in a molecule by measuring the absorption of infrared radiation. For 4-Butylphenyl 4-hydroxybenzoate (B8730719), the expected FTIR spectrum would exhibit characteristic absorption bands corresponding to its key structural features.

A broad absorption band is anticipated in the region of 3600-3400 cm⁻¹ , which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. rsc.org The presence of hydrogen bonding can influence the position and shape of this band. The stretching vibrations of the aromatic C-H bonds are expected to appear in the range of 3100-3000 cm⁻¹ . The aliphatic C-H stretching vibrations of the butyl group would be observed as strong absorptions between 3000 cm⁻¹ and 2850 cm⁻¹ .

A very prominent and sharp peak, characteristic of the C=O (carbonyl) stretching vibration of the ester group, is predicted to be in the region of 1740-1720 cm⁻¹ . The exact position is influenced by the electronic effects of the aromatic rings. The spectrum would also display C=C stretching vibrations within the aromatic rings, typically appearing in the 1600-1450 cm⁻¹ region. The C-O stretching vibrations of the ester linkage are expected to produce strong bands in the range of 1300-1100 cm⁻¹ . Finally, out-of-plane C-H bending vibrations of the substituted benzene (B151609) rings would be visible in the region of 900-675 cm⁻¹ , providing information about the substitution pattern.

Table 1: Predicted FTIR Spectral Data for 4-Butylphenyl 4-hydroxybenzoate

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

|---|---|---|

| 3600-3400 | O-H stretch | Phenolic -OH |

| 3100-3000 | C-H stretch | Aromatic |

| 3000-2850 | C-H stretch | Aliphatic (Butyl group) |

| 1740-1720 | C=O stretch | Ester |

| 1600-1450 | C=C stretch | Aromatic ring |

| 1300-1100 | C-O stretch | Ester |

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to FTIR. It is particularly sensitive to non-polar bonds and provides a characteristic "fingerprint" of the molecule.

The Raman spectrum of this compound is expected to show a strong band for the symmetric C=C stretching of the aromatic rings around 1600 cm⁻¹ . The carbonyl (C=O) stretching vibration, while strong in the IR, would likely appear as a weaker band in the Raman spectrum. The aliphatic C-H stretching and bending modes of the butyl group would also be present. A significant feature in the Raman spectrum would be the ring breathing vibrations of the substituted benzene rings, which are often strong and can be found in the fingerprint region.

Theoretical Vibrational Frequency Calculations and Assignment

To complement the experimental data, theoretical vibrational frequency calculations are often performed using computational methods like Density Functional Theory (DFT). These calculations can predict the vibrational modes and their corresponding frequencies, aiding in the precise assignment of the experimental FTIR and Raman bands. For this compound, DFT calculations would provide a detailed understanding of the vibrational coupling between different functional groups and confirm the assignments made based on empirical data from related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

NMR spectroscopy is an indispensable technique for elucidating the carbon-hydrogen framework of an organic molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

¹H NMR spectroscopy provides information about the different types of protons in a molecule and their chemical environment. The predicted ¹H NMR spectrum of this compound would show distinct signals for the aromatic and aliphatic protons.

The protons on the 4-hydroxybenzoyl group would appear as two doublets in the aromatic region, typically between δ 6.8 and 8.0 ppm . The protons ortho to the hydroxyl group are expected to be more shielded and thus appear at a lower chemical shift (upfield) compared to the protons ortho to the ester group. The protons on the 4-butylphenyl group would also give rise to signals in the aromatic region, likely as two doublets between δ 7.0 and 7.5 ppm .

The protons of the butyl group would appear in the aliphatic region (upfield). The protons of the methylene (B1212753) group attached to the ester oxygen (O-CH₂) would be the most deshielded of the butyl chain, expected around δ 4.3 ppm . The subsequent methylene groups would appear at progressively lower chemical shifts, and the terminal methyl group (CH₃) would be the most shielded, appearing around δ 0.9 ppm .

Table 2: Predicted ¹H NMR Chemical Shift Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| ~10.0 | Singlet | Phenolic -OH |

| 7.9-8.1 | Doublet | Aromatic H (ortho to -COO) |

| 7.1-7.3 | Doublet | Aromatic H (ortho to butyl group) |

| 6.8-7.0 | Doublet | Aromatic H (ortho to -OH) |

| 7.0-7.2 | Doublet | Aromatic H (ortho to ester oxygen) |

| 4.2-4.4 | Triplet | -O-CH₂- (butyl) |

| 1.6-1.8 | Multiplet | -CH₂- (butyl) |

| 1.3-1.5 | Multiplet | -CH₂- (butyl) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

¹³C NMR spectroscopy provides information about the different carbon atoms in a molecule. The predicted ¹³C NMR spectrum of this compound would show distinct signals for each unique carbon atom.

The carbonyl carbon of the ester group is expected to be the most deshielded, appearing significantly downfield around δ 165 ppm . The aromatic carbons would resonate in the range of δ 115-160 ppm . The carbon bearing the hydroxyl group (C-OH) and the carbon attached to the ester oxygen would be found at the lower end of this range, while the other aromatic carbons would appear at intermediate values. The aliphatic carbons of the butyl group would appear upfield, typically between δ 13 and 70 ppm . The carbon attached to the ester oxygen (-O-CH₂) would be the most deshielded of the aliphatic carbons.

Table 3: Predicted ¹³C NMR Chemical Shift Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~165 | C=O (Ester) |

| ~160 | Aromatic C-OH |

| ~148 | Aromatic C (para to butyl) |

| ~132 | Aromatic C (ortho to -COO) |

| ~129 | Aromatic C (ortho to butyl) |

| ~122 | Aromatic C (ipso, attached to -COO) |

| ~121 | Aromatic C (ipso, attached to butyl) |

| ~115 | Aromatic C (ortho to -OH) |

| ~65 | -O-CH₂- (butyl) |

| ~31 | -CH₂- (butyl) |

| ~19 | -CH₂- (butyl) |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

Correlation SpectroscopY (COSY) establishes proton-proton (¹H-¹H) coupling relationships. In this compound, COSY would reveal correlations between the adjacent protons within the butyl chain (e.g., between the protons on C1' and C2', C2' and C3', and C3' and C4'). It would also show correlations between the ortho-coupled aromatic protons on the 4-hydroxybenzoate ring.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy maps direct one-bond correlations between protons and the carbons to which they are attached. columbia.edu This technique is crucial for assigning the ¹³C signals based on the known ¹H assignments. For instance, the protons of the butyl chain and the aromatic protons would each show a cross-peak with their directly bonded carbon atom.

Heteronuclear Multiple Bond Correlation (HMBC) provides information about longer-range (typically 2-3 bond) couplings between protons and carbons. columbia.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. Key HMBC correlations expected for this compound would include:

The protons of the butyl group's C1' methylene group showing a correlation to the carbonyl carbon of the ester.

The aromatic protons showing correlations to the carbonyl carbon and other carbons within the aromatic ring.

The expected ¹H and ¹³C NMR chemical shifts, based on data from analogous compounds, are summarized in the table below.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| H-2/H-6 | ~7.8-8.0 | ~131-132 |

| H-3/H-5 | ~6.8-7.0 | ~115-116 |

| C-1 | - | ~122-123 |

| C-4 | - | ~160-162 |

| C=O | - | ~165-167 |

| -OH | Variable | - |

| H-1' | ~4.2-4.3 | ~65-66 |

| H-2' | ~1.6-1.8 | ~30-31 |

| H-3' | ~1.4-1.5 | ~19-20 |

| H-4' | ~0.9-1.0 | ~13-14 |

| C-1' | - | ~65-66 |

| C-2' | - | ~30-31 |

| C-3' | - | ~19-20 |

| C-4' | - | ~13-14 |

Note: Expected values are based on data for similar parabens and general substituent effects in NMR spectroscopy.

Solid-State NMR Spectroscopy for Crystalline Structure Insights

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for characterizing the structure and dynamics of molecules in their crystalline state. While a specific solid-state NMR study for this compound is not available, studies on related phenolic compounds demonstrate its utility. ssNMR can provide information about the number of crystallographically independent molecules in the asymmetric unit (Z'), which can be observed as a multiplication of signals in the spectrum compared to the solution-state NMR. Furthermore, techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can enhance the signals of low-abundance nuclei like ¹³C, providing detailed information about the carbon framework in the solid state. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can also be effectively studied using ssNMR, as different polymorphs will give rise to distinct spectra.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of a molecule. For this compound (C₁₁H₁₄O₃), the exact mass can be calculated and compared to the experimentally determined value to confirm its molecular formula. This high degree of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules. In the context of this compound, ESI-MS would typically be performed in negative ion mode, leading to the detection of the deprotonated molecule [M-H]⁻. This is because the phenolic hydroxyl group is acidic and readily loses a proton. Liquid chromatography is often coupled with ESI-MS (LC-ESI-MS) to separate the analyte from a complex matrix before detection, a common practice in the analysis of parabens in various samples. nih.govvu.edu.aunih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for separating and identifying volatile and semi-volatile compounds. nih.gov For this compound, GC-MS analysis serves as an excellent method for assessing its purity. The gas chromatogram will show a primary peak corresponding to the compound, and the retention time is a characteristic property. The mass spectrometer then provides a fragmentation pattern (mass spectrum) for the compound eluting at that retention time. The electron ionization (EI) mass spectrum of Butylparaben (B1668127) is well-documented and shows characteristic fragments that can be used for its identification. nist.gov

Expected Fragmentation Pattern in EI-MS:

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 194. The fragmentation pattern would likely involve the loss of the butyl group, the butoxy group, and other characteristic cleavages of the ester and aromatic functionalities.

| m/z | Proposed Fragment |

| 194 | [M]⁺ (Molecular Ion) |

| 138 | [M - C₄H₈]⁺ (Loss of butene via McLafferty rearrangement) |

| 137 | [M - C₄H₉]⁺ (Loss of butyl radical) |

| 121 | [HOC₆H₄CO]⁺ (Benzoyl cation) |

| 93 | [HOC₆H₄]⁺ (Phenoxy cation) |

| 57 | [C₄H₉]⁺ (Butyl cation) |

This table presents a hypothetical fragmentation pattern based on established principles of mass spectrometry.

X-ray Diffraction Analysis for Crystal Structure Determination

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Configuration and Unit Cell Parameters

No publicly available single-crystal X-ray diffraction data, including unit cell parameters, space group, or absolute configuration, could be located for this compound.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification

No specific powder X-ray diffraction patterns for this compound were found in the searched literature.

Elemental Analysis (CHN) for Stoichiometric Confirmation

While the theoretical elemental composition of this compound (C₁₇H₁₈O₃) can be calculated, no experimental data from CHN analysis has been published to provide stoichiometric confirmation.

Chemical Reactivity and Mechanistic Investigations of 4 Butylphenyl 4 Hydroxybenzoate Non Biological Contexts

Hydrolysis Mechanisms of Ester Linkages

The ester linkage in 4-butylphenyl 4-hydroxybenzoate (B8730719) is susceptible to hydrolysis, a reaction that cleaves the molecule into 4-hydroxybenzoic acid and 4-butylphenol (B154549). This process can be catalyzed by either acids or bases, with the reaction rate being significantly influenced by pH and temperature.

Under acidic conditions, the hydrolysis of 4-butylphenyl 4-hydroxybenzoate proceeds through a multi-step mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the ester group. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule.

The general mechanism for acid-catalyzed ester hydrolysis is as follows:

Protonation of the carbonyl oxygen: The ester is protonated by the acid catalyst.

Nucleophilic attack by water: A water molecule attacks the electrophilic carbonyl carbon.

Proton transfer: A proton is transferred from the attacking water molecule to the oxygen of the leaving group (4-butylphenol).

Elimination of the leaving group: The protonated leaving group departs.

Deprotonation: The protonated carboxylic acid is deprotonated to yield the final product and regenerate the acid catalyst.

In the presence of a base, such as hydroxide (B78521) ions, the hydrolysis of this compound occurs via a saponification reaction. This process is effectively irreversible because the final step involves an acid-base reaction that forms a carboxylate salt.

The mechanism begins with the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. This is followed by the elimination of the 4-butoxyphenoxide ion as the leaving group, resulting in the formation of 4-hydroxybenzoic acid. In the basic medium, the carboxylic acid is then deprotonated by a hydroxide ion to form the corresponding carboxylate salt. The 4-butoxyphenoxide ion will also be protonated by water to form 4-butylphenol.

The general mechanism for base-catalyzed ester hydrolysis is:

Nucleophilic attack by hydroxide: The hydroxide ion attacks the carbonyl carbon.

Formation of a tetrahedral intermediate: A negatively charged intermediate is formed.

Elimination of the leaving group: The alkoxide (or in this case, phenoxide) leaving group departs.

Acid-base reaction: The carboxylic acid is deprotonated by the base to form a carboxylate salt.

Studies on the hydrolysis of parabens have shown that the reaction is first-order with respect to the paraben concentration. The rate of hydrolysis is significantly influenced by pH, with the reaction being much faster at higher pH values. For instance, aqueous solutions of butylparaben (B1668127) are stable at a pH range of 3-6 for extended periods at room temperature, while at pH 8 or above, rapid hydrolysis is observed. wikipedia.orgyoutube.com

Transesterification Reactions with Various Alcohols or Phenols

Transesterification is a process where the alkoxy or phenoxy group of an ester is exchanged with that of another alcohol or phenol (B47542). This reaction can also be catalyzed by either acids or bases. In a non-biological context, this compound can undergo transesterification in the presence of various alcohols or phenols to yield a new ester and 4-butylphenol.

The mechanism for acid-catalyzed transesterification is analogous to that of acid-catalyzed hydrolysis, with an alcohol or phenol acting as the nucleophile instead of water. masterorganicchemistry.com Similarly, base-catalyzed transesterification involves the attack of an alkoxide or phenoxide ion on the carbonyl carbon of the ester. The equilibrium of the reaction can be shifted by using a large excess of the reactant alcohol or phenol.

For example, the reaction of this compound with methanol (B129727) under acidic conditions would yield methyl 4-hydroxybenzoate and 4-butylphenol. Conversely, reacting it with sodium methoxide (B1231860) would also produce methyl 4-hydroxybenzoate. The specific conditions, such as the choice of catalyst and solvent, would influence the reaction rate and yield.

Aromatic Substitution Reactions on the Phenyl Rings

The two phenyl rings of this compound are susceptible to electrophilic aromatic substitution reactions. The regioselectivity of these reactions is determined by the directing effects of the substituents already present on each ring.

On the 4-hydroxybenzoate ring:

The hydroxyl (-OH) group is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance.

The ester (-COOBu) group is a deactivating, meta-directing group because the carbonyl group withdraws electron density from the ring.

Given that the hydroxyl group is a much stronger activating group than the deactivating effect of the ester group, electrophilic substitution is expected to occur primarily at the positions ortho to the hydroxyl group (positions 3 and 5).

On the 4-butylphenyl ring:

The butyl (-C4H9) group is a weakly activating, ortho, para-directing group due to its inductive electron-donating effect.

The ether-like oxygen that links this ring to the ester group is also an activating, ortho, para-directing group due to its ability to donate a lone pair of electrons to the ring through resonance.

Therefore, electrophilic substitution on the 4-butylphenyl ring is expected to occur at the positions ortho and para to the ether-like oxygen. Since the para position is occupied by the butyl group, substitution will be directed to the positions ortho to the oxygen (positions 3' and 5').

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. For example, the nitration of this compound would likely result in the introduction of a nitro group at the 3-position of the 4-hydroxybenzoate ring and/or the 3'-position of the 4-butylphenyl ring, depending on the reaction conditions. Friedel-Crafts acylation of the phenolic part of the molecule can lead to either O-acylation or C-acylation, with the latter being an electrophilic aromatic substitution. blogspot.com

Reaction Kinetics and Thermodynamic Studies

The kinetics of the hydrolysis of parabens, including butylparaben, have been studied under various conditions. The reaction is typically found to follow first-order kinetics with respect to the paraben concentration. The rate of hydrolysis is highly dependent on pH and temperature.

Kinetic Data for Paraben Hydrolysis

| Paraben | Condition | Rate Constant (k) | Half-life (t1/2) | Activation Energy (Ea) (kcal/mol) |

| Methylparaben | pH 9.16, 40°C | - | - | 19.3 |

| Ethylparaben | pH 9.16, 40°C | - | - | 19.3 |

| Propylparaben | pH 9.16, 40°C | - | - | 19.3 |

| Butylparaben | pH 9.16, 40°C | - | - | 19.3 |

Data extrapolated from a study on the effect of pH and temperature on the hydrolysis of various parabens. The study determined activation energies from Arrhenius plots. scconline.org

The activation energies for the hydrolysis of different parabens are quite similar, suggesting a common reaction mechanism. The rate constants increase with increasing temperature, as described by the Arrhenius equation.

Thermodynamic studies on the base-catalyzed hydrolysis of methyl paraben have been conducted, providing values for the enthalpy of the reaction. These studies are important for understanding the energy changes associated with the cleavage of the ester bond.

Decomposition Pathways under Varied Chemical Conditions

Beyond hydrolysis, this compound can decompose through several other pathways depending on the chemical environment.

Under strong acidic or basic conditions: As discussed in the hydrolysis section, strong acids and bases will catalyze the cleavage of the ester bond, leading to the formation of 4-hydroxybenzoic acid and 4-butylphenol. wikipedia.orgyoutube.com At high temperatures, further degradation of these products may occur.

Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) can oxidize the butyl group on the phenyl ring to a carboxylic acid, assuming there is a benzylic hydrogen. The phenolic hydroxyl group can also be oxidized. The ester linkage itself may be susceptible to oxidation under harsh conditions. masterorganicchemistry.com

Reduction: The ester group can be reduced to a primary alcohol by strong reducing agents like lithium aluminum hydride (LiAlH4). This would convert the 4-hydroxybenzoate moiety to a hydroxymethylphenol. The aromatic rings are generally resistant to reduction under these conditions.

Photodegradation: Exposure to ultraviolet (UV) radiation can lead to the decomposition of parabens. The primary degradation product of paraben photolysis is often 4-hydroxybenzoic acid, which can then be further decarboxylated to phenol. nih.govresearchgate.net The presence of photosensitizers can accelerate this process.

The stability of this compound is therefore dependent on a variety of factors, including pH, temperature, the presence of catalysts, and exposure to light and strong chemical reagents.

Thermal Degradation Mechanisms

The thermal stability of this compound is anticipated to be substantial, a characteristic attributable to the presence of stable aromatic rings in its structure. While specific studies on its thermal breakdown are not available, research on related aromatic polyesters provides a valuable comparative framework. For instance, wholly aromatic copolyesters derived from monomers like 4'-hydroxybiphenyl-3-carboxylic acid and 3-hydroxybenzoic acid demonstrate high thermal resilience, with significant thermal decomposition occurring only at temperatures exceeding 450°C. mdpi.com The glass transition temperature for some of these polymers can be as high as 186°C, underscoring their thermal robustness. mdpi.com

For this compound, the ester linkage represents the most probable site for initial thermal cleavage. This primary degradation step would likely yield 4-hydroxybenzoic acid and 4-butylphenol. At more elevated temperatures, these intermediate products would undergo further decomposition. The 4-hydroxybenzoic acid molecule is known to decarboxylate, resulting in the formation of phenol. researchgate.net The 4-butylphenol fragment would likely experience cleavage of the butyl group from the aromatic ring, followed by the subsequent breakdown of the phenol ring itself.

This proposed degradation pathway is consistent with the general principles of thermal decomposition observed in other complex organic molecules. For example, studies on the thermal degradation of high-temperature resistant phthalonitrile (B49051) foam show that decomposition involves the cleavage of C-O and C-C bonds within the molecular backbone. nih.gov Similarly, the degradation of poly(4-hydroxybutyric acid) proceeds through mechanisms such as unzipping reactions and intramolecular transesterification at high temperatures. researchgate.net

Table 1: Thermal Properties of a Related Aromatic Copolyester

| Property | Value |

| Glass Transition Temperature (Tg) | 186 °C |

| Onset of Intense Thermal Decomposition | > 450 °C |

This data is extrapolated from research on wholly aromatic copolyesters containing biphenyl (B1667301) units. mdpi.com

Photochemical Reactions

The photochemical behavior of this compound is dictated by the interaction of its aromatic structure with ultraviolet (UV) radiation. Upon absorption of UV light, the molecule is promoted to an excited state, from which a variety of photochemical reactions can occur. While direct photolysis studies on this specific ester are not documented, the extensive research on related p-hydroxybenzoic acid esters (parabens) and other phenolic compounds offers significant insights.

The photodegradation of butylparaben (Butyl 4-hydroxybenzoate), a close structural analog, has been shown to be significantly influenced by the reaction environment. researchgate.net Direct photolysis in the absence of other reactive species is relatively inefficient, suggesting a degree of intrinsic photostability. researchgate.net However, the presence of photosensitizers or reactive oxygen species, such as hydroxyl radicals (•OH), can substantially accelerate its degradation.

The photodegradation of 4-tert-butylphenol, which shares the substituted phenolic moiety, provides further clues. nih.gov Direct irradiation can lead to the formation of dimerized products. nih.gov In the presence of hydroxyl radicals, the primary reaction pathway shifts to the formation of hydroxylated products, including 4-tert-butylcatechol (B165716) and hydroquinone. nih.gov This indicates that under environmental conditions where such radicals are present, the 4-butylphenol portion of the this compound molecule would be susceptible to similar oxidative transformations.

The principal photochemical reaction anticipated for this compound is the cleavage of the ester bond. This could occur through a photo-Fries rearrangement, a common reaction for aryl esters, or through hydrolysis from an excited state. This cleavage would generate 4-hydroxybenzoic acid and 4-butylphenol radicals, which would then engage in subsequent reactions. Another plausible pathway, particularly in the presence of photosensitizers, is the hydroxylation of the aromatic rings. Research on p-hydroxyphenacyl photoremovable protecting groups, which also contain a p-hydroxyphenyl group, has shown that these structures can undergo efficient photochemical rearrangements and cleavage. nih.gov

Table 2: Potential Photodegradation Products of this compound Based on Analogous Compounds

| Precursor Moiety | Potential Photoproducts | Reaction Type | Reference Compound(s) |

| This compound | 4-Hydroxybenzoic acid, 4-Butylphenol | Ester Cleavage | Butylparaben researchgate.net |

| 4-Butylphenol | 4-tert-Butylcatechol, Hydroquinone | Hydroxylation | 4-tert-Butylphenol nih.gov |

| 4-Butylphenol | Dimerized products | Direct Photolysis | 4-tert-Butylphenol nih.gov |

Applications in Advanced Materials and Engineering Non Biological

Role as Monomers or Intermediates in Polymer Synthesis

The bifunctional nature of 4-Butylphenyl 4-hydroxybenzoate (B8730719), possessing both a hydroxyl group and an ester, makes it a candidate as a monomer or an intermediate in the synthesis of various polymers. The hydroxyl group can be a site for esterification or etherification reactions, while the aromatic rings contribute to the rigidity and thermal stability of the resulting polymer chains.

Derivatives of 4-hydroxybenzoic acid (HBA) are fundamental building blocks for thermotropic liquid crystalline polyesters. mdpi.comnih.gov The industrial synthesis of LCPs like Vectra, for instance, involves the acidolysis of HBA with 6-hydroxy-2-naphthoic acid. mdpi.com The polymerization mechanism is complex, involving the acetylation of the hydroxyl groups followed by high-temperature polycondensation to eliminate acetic acid. mdpi.com The rigid rod-like structure of HBA is crucial for the formation of the liquid crystalline phase.

While direct studies detailing the use of 4-Butylphenyl 4-hydroxybenzoate as an LCP precursor are not prevalent in the reviewed literature, its structural similarity to other mesogenic compounds, such as 4-Pentylphenyl 4-propylbenzoate which is a known nematic liquid crystal, suggests its potential in this field. ossila.com The presence of the butylphenyl group could be leveraged to modify the properties of LCPs, such as their melting point and solubility. The synthesis of main-chain liquid crystal polymers has been achieved using substrates containing three benzene (B151609) rings, highlighting the versatility of multi-ring structures in creating materials with liquid crystallinity. hgxx.org

The 4-hydroxybenzoate moiety is a versatile functional group for creating specialty polymers. Research has demonstrated the synthesis of poly(methacrylate)s containing 4-hydroxybenzoate groups. researchgate.net In one approach, a methacrylate (B99206) monomer with a protected 4-benzyloxybenzoate group is copolymerized, followed by the removal of the benzyl (B1604629) protecting group to yield polymers with pendant 4-hydroxybenzoate groups. researchgate.net This methodology indicates that this compound could potentially be used in similar polymerization reactions, with the butylphenyl group offering a way to tune the polymer's properties, such as its hydrophobicity and processability.

Integration into Optoelectronic Materials

The conjugated system of aromatic rings in this compound suggests its potential for use in optoelectronic applications, where the electronic and optical properties of materials are key.

Research has been conducted on the growth and characterization of butyl 4-hydroxybenzoate single crystals for third-order nonlinear optical (NLO) applications. researchgate.net Single crystals of butyl 4-hydroxybenzoate have been successfully grown using the vertical Bridgman technique. researchgate.net

Key findings from the characterization of these crystals include:

Optical Transparency: UV-vis-NIR spectroscopic analysis revealed a lower cut-off wavelength at 293 nm and a wide transparency window, which is a desirable property for NLO materials. researchgate.net

Band Gap: The optical band gap was determined to be 4.05 eV. researchgate.net

Photoluminescence: The crystal exhibits blue light emission. researchgate.net

Third-Order NLO Properties: Z-scan studies confirmed the material's third-order NLO response. The positive value of the nonlinear refractive index (n₂) indicates a self-focusing optical nonlinearity. The material also exhibits a significant nonlinear absorption coefficient (β) and third-order nonlinear susceptibility (χ³). researchgate.net

Optical Limiting: The crystal demonstrates good optical power limiting behavior, which is useful for protecting sensitive optical components from high-intensity laser beams. researchgate.net

These findings suggest that butyl 4-hydroxybenzoate is a promising candidate for applications in photonics and other optoelectronic devices. For context, other organic materials incorporating 4-hydroxybenzoic acid, such as hemikis (piperazine) 4-hydroxybenzoic acid monohydrate, have also been investigated for their third-order NLO properties. researchgate.net

Table 1: NLO Properties of Butyl 4-hydroxybenzoate Single Crystal

| Property | Value/Observation | Reference |

| Crystal Growth Method | Vertical Bridgman Technique | researchgate.net |

| Lower Cut-off Wavelength | 293 nm | researchgate.net |

| Optical Band Gap | 4.05 eV | researchgate.net |

| Photoluminescence | Blue light emission | researchgate.net |

| Nonlinear Refractive Index (n₂) | Positive (self-focusing) | researchgate.net |

| Nonlinear Absorption | Observed | researchgate.net |

| Optical Limiting | Good | researchgate.net |

Use in Functional Coatings and Resins

While direct evidence for the use of this compound in functional coatings and resins is limited in the available literature, the properties of structurally similar compounds provide insights into its potential applications. A related compound, 2,4-Di-tert-butylphenyl 3,5-di-tert-butyl-4-hydroxybenzoate, is utilized as a UV stabilizer in pigmented polymers like polyethylene (B3416737) and polyvinyl chloride (PVC). The multiple tert-butyl groups provide steric hindrance, enhancing the compound's stability against oxidative degradation. The hydroxyl group on the benzoate (B1203000) ring is key to its UV absorption mechanism. Given these characteristics, this compound could potentially function as a UV absorber or an antioxidant additive in coating and resin formulations, helping to prevent photodegradation and improve the long-term stability of the material.

Development of Novel Solvents and Extraction Systems

The chemical structure of this compound, with both hydrophobic (butylphenyl group) and polar (hydroxyl group, ester linkage) features, suggests its potential as a component in specialized solvent systems. While the compound itself has not been extensively studied as a solvent, research into the extraction of its parent compound, 4-hydroxybenzoic acid (4-HBA), from aqueous solutions using various conventional and renewable solvents is well-documented. utb.edu.coresearchgate.net These studies highlight the importance of the solvent's properties in the efficient separation of valuable phenolic compounds. utb.edu.coresearchgate.net

Furthermore, research into liquid-liquid extraction systems for other complex molecules, such as the use of tetra(4-hydroxyphenyl)BTPhen for actinide-lanthanide separation, demonstrates the role of functionalized phenyl compounds in advanced separation technologies. researchgate.net Immunoaffinity extraction methods have also been developed for compounds with similar structural motifs, such as 4-hydroxy-2-(4-methylphenyl)benzothiazole. nih.gov These examples point to the possibility of designing novel extraction systems where this compound could act as a phase-transfer agent or a selective extractant, particularly for organic molecules with complementary functionalities.

Derivatives and Analogs of 4 Butylphenyl 4 Hydroxybenzoate in Chemical Research

Synthesis and Characterization of Alkyl Chain Modifications

Modifications to the alkyl chain of 4-Butylphenyl 4-hydroxybenzoate (B8730719) analogs have been a key strategy for investigating the influence of molecular structure on physical properties, such as liquid crystal behavior. The length and branching of the alkyl chain can significantly impact the melting point, boiling point, and mesophase characteristics of the resulting compounds.

A notable area of research involves the synthesis of homologous series where the length of an n-alkoxy chain is systematically varied. For instance, in a study of 4-hydroxybenzyl 4'-(4''-n-alkoxy benzoyloxy) benzoates, a series of compounds with alkoxy chains ranging from one to sixteen carbons (C1 to C16) were synthesized. researchgate.net The synthesis is typically achieved through esterification reactions. For example, butylparaben (B1668127) (butyl 4-hydroxybenzoate) is prepared by refluxing 4-hydroxybenzoic acid with n-butanol in the presence of a catalyst like sulfuric acid. ijprems.com

Characterization of these analogs reveals a clear trend in their liquid crystalline properties. In the aforementioned series, non-mesogenic behavior was observed for shorter chain lengths (C1 to C5). researchgate.net However, mesogenic properties, specifically an enantiotropic nematic phase, emerged from the C6 homolog onwards. researchgate.netwisdomlib.org The thermal stability and the temperature range of the liquid crystal phase are directly influenced by the alkyl chain length.

Table 1: Mesogenic Properties of 4-hydroxybenzyl 4'-(4''-n-alkoxy benzoyloxy) benzoate (B1203000) Homologous Series

| Homologue (Alkyl Chain) | Mesogenic Behavior | Phase Type | Thermal Stability (Nematic) |

|---|---|---|---|

| C1 - C5 | Non-mesogenic | - | - |

This table illustrates how increasing the alkyl chain length induces liquid crystal properties in a series of analogous compounds. Data sourced from a study on n-alkoxy benzoyloxy benzoates. researchgate.net

Aromatic Ring Substitutions and their Effect on Chemical Properties

Substituting various functional groups onto the aromatic rings of 4-Butylphenyl 4-hydroxybenzoate or its analogs has a profound effect on the molecule's electronic properties and reactivity. These effects are primarily categorized as inductive and resonance effects, which can either donate or withdraw electron density from the aromatic ring. fiveable.memsu.edu

Substituents are broadly classified as activating or deactivating groups. libretexts.org

Activating Groups: These groups donate electrons to the aromatic ring, increasing its nucleophilicity and making it more reactive towards electrophilic aromatic substitution (EAS). fiveable.me Examples include hydroxyl (-OH), alkoxy (-OR), and alkyl (-R) groups. They generally direct incoming electrophiles to the ortho and para positions. libretexts.org For instance, the hydroxyl group on the benzoate ring of the parent compound is an activating group.

Deactivating Groups: These groups withdraw electron density from the ring, decreasing its reactivity in EAS reactions. fiveable.melumenlearning.com Examples include nitro (-NO2), cyano (-CN), and carbonyl (-C=O) groups. These substituents are typically meta-directing. libretexts.orglumenlearning.com Halogens are an exception, as they are deactivating yet ortho, para-directing due to competing inductive withdrawal and resonance donation effects. msu.edulumenlearning.com

The rate of reaction can be dramatically altered. A hydroxyl substituent can increase the rate of nitration by a factor of 1,000 compared to unsubstituted benzene (B151609), while a nitro group can decrease the rate by a factor of more than 10 million. libretexts.orglumenlearning.com

Table 2: Effect of Substituents on the Reactivity and Orientation of Electrophilic Aromatic Substitution

| Substituent Group | Electronic Effect | Reactivity | Directing Effect |

|---|---|---|---|

| -OH (Hydroxyl) | Electron-Donating | Activating | Ortho, Para |

| -CH3 (Alkyl) | Electron-Donating | Activating | Ortho, Para |

| -Cl (Chloro) | Electron-Withdrawing | Deactivating | Ortho, Para |

| -CO2H (Carboxyl) | Electron-Withdrawing | Deactivating | Meta |

This table summarizes the general influence of different functional groups on the reactivity of a benzene ring in electrophilic substitution reactions, which is a core principle in designing analogs of this compound. libretexts.orglumenlearning.com

Ester Linkage Variations and their Impact on Reactivity

The ester linkage (-COO-) is central to the structure of this compound and its derivatives. Modifying this linkage, for example, by creating thioesters or amides, or by altering the atoms adjacent to the ester, can significantly impact the compound's chemical stability and reactivity.

The synthesis of these analogs often involves standard esterification methods, such as the Fischer-Speier esterification, which involves reacting a carboxylic acid with an alcohol under acidic conditions. ijprems.com A novel approach for creating the precursor p-hydroxybenzoic acid involves the acylation of phenol (B47542) followed by hydrolysis. ijrdt.org

Variations can also be introduced by creating more complex structures with multiple ester or other functional linkages. Research into liquid crystals has explored molecules with multiple ester groups, such as 4-hydroxybenzyl 4'-(4''-n-alkoxy benzoyloxy) benzoate. researchgate.net In this molecule, an ether linkage (-O-) is also present in the n-alkoxy chain. The stability of the ester bond itself is crucial; it is susceptible to hydrolysis, especially under basic or acidic conditions, which would break the molecule into its constituent carboxylic acid and phenol/alcohol parts. The reactivity of the ester carbonyl group is influenced by the electronic nature of the attached aromatic rings. Electron-withdrawing groups on the acid portion of the ester can make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

Structure-Property Relationship Studies for Analogous Compounds

Structure-property relationship studies aim to establish a clear correlation between a molecule's chemical structure and its macroscopic properties. For analogs of this compound, this research is critical for designing materials with specific characteristics, such as tailored liquid crystal phases or enhanced thermal stability.

A key finding from studies on related compounds is that even subtle changes in molecular architecture can lead to significant shifts in physical behavior. The systematic variation of the alkyl chain length in the 4-hydroxybenzyl 4'-(4''-n-alkoxy benzoyloxy) benzoate series provides a classic example. The transition from non-mesogenic to nematic liquid crystal behavior upon reaching a critical chain length (six carbons) highlights the importance of molecular shape and intermolecular forces (van der Waals interactions), which are enhanced with longer alkyl chains. researchgate.netwisdomlib.org

Furthermore, the introduction of different substituents on the aromatic rings can disrupt or enhance the properties that depend on molecular packing and electronic distribution. Strong resonance interactions between electron-donating and electron-withdrawing substituents can alter the electron delocalization within the aromatic rings, which in turn affects the molecule's stability and intermolecular interactions. researchgate.net These studies are fundamental to the rational design of new functional organic materials.

Future Research Directions and Unexplored Chemical Space

Exploration of Novel Synthetic Routes and Catalytic Systems

The conventional synthesis of 4-Butylphenyl 4-hydroxybenzoate (B8730719) typically involves the Fischer-Speier esterification of 4-hydroxybenzoic acid with n-butanol, often catalyzed by strong mineral acids like sulfuric acid. psu.edunih.gov While effective, future research will likely focus on developing more sustainable and efficient catalytic systems.

The exploration of solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15), presents a promising avenue. nih.gov These catalysts offer advantages in terms of ease of separation from the reaction mixture, reusability, and reduced corrosive waste. Further investigations could focus on optimizing reaction conditions, including temperature, molar ratios of reactants, and catalyst loading to maximize the yield and selectivity for 4-Butylphenyl 4-hydroxybenzoate. nih.gov

Enzymatic catalysis, employing lipases, is another green alternative that warrants deeper investigation for the synthesis of parabens. researchgate.net Biocatalytic approaches offer high selectivity under mild reaction conditions, minimizing byproduct formation and energy consumption. Future work could involve screening for more robust and efficient lipases and optimizing the enzymatic esterification process for industrial-scale production of this compound.

Moreover, innovative one-pot syntheses, such as the reductive carbonylation of nitrobenzene (B124822) derivatives, are being explored for related hydroxy-functionalized aromatic compounds and could be adapted for paraben synthesis. psu.edu These novel routes could offer higher atom economy and reduce the number of synthetic steps.

| Catalytic System | Potential Advantages | Future Research Focus |

| Solid Acid Catalysts | Reusability, reduced corrosion, ease of separation | Optimization of reaction parameters, development of novel porous materials |

| Enzymatic Catalysis (Lipases) | High selectivity, mild reaction conditions, environmentally friendly | Screening for robust enzymes, process optimization for industrial scale |

| Novel One-Pot Syntheses | Higher atom economy, reduced synthetic steps | Adaptation of existing methods to paraben synthesis, catalyst development |

Advanced Spectroscopic Techniques for Dynamic Studies

The characterization of this compound and its dynamic behavior in various environments will be greatly enhanced by the application of advanced spectroscopic techniques. While standard methods like UV-Vis spectroscopy, HPLC-UV, and GC-MS are routinely used for the quantification and identification of parabens, future research can delve into more sophisticated applications of these techniques. nih.govspecificpolymers.commdpi.com

For instance, hyphenated techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are powerful tools for identifying transformation products of parabens in environmental or biological matrices. mdpi.com Future studies could employ these methods to conduct in-depth investigations into the degradation pathways of this compound under various conditions, such as exposure to UV radiation or advanced oxidation processes. mdpi.com

Furthermore, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information and can be used to study the interactions of this compound with other molecules, such as proteins or polymers. Advanced NMR techniques could be employed to study the dynamics of these interactions in real-time.

| Spectroscopic Technique | Application in Future Research | Potential Insights |

| LC-MS/GC-MS | In-depth analysis of degradation and transformation products | Elucidation of reaction pathways and environmental fate |

| Advanced NMR Spectroscopy | Studying molecular interactions and dynamics | Understanding binding mechanisms and conformational changes |

| Fluorescence Spectroscopy | Development of sensitive detection methods in complex matrices | High-sensitivity quantification in biological and environmental samples nih.gov |

High-Throughput Computational Screening for Derivative Discovery

Computational chemistry and in silico screening methods offer a powerful and efficient approach to explore the vast chemical space of this compound derivatives. nih.gov By employing computational tools, researchers can predict the physicochemical properties, biological activities, and potential toxicities of novel paraben analogues before their actual synthesis, thus accelerating the discovery of new functional molecules. nih.gov

Future research can utilize Quantitative Structure-Activity Relationship (QSAR) models to correlate the structural features of paraben derivatives with their desired properties, such as antimicrobial efficacy or antioxidant activity. Molecular docking studies can be employed to investigate the binding interactions of new derivatives with specific biological targets, such as microbial enzymes or receptors, providing insights for the rational design of more potent and selective compounds.

Molecular dynamics (MD) simulations can further be used to study the behavior of this compound and its derivatives within biological membranes or in complex with proteins, offering a dynamic view of their interactions at the atomic level. These computational approaches can guide the synthesis of new parabens with improved performance and safety profiles.

| Computational Method | Research Application | Predicted Outcomes |

| QSAR Modeling | Predicting properties of novel paraben derivatives | Identification of candidates with enhanced activity and reduced toxicity |

| Molecular Docking | Simulating binding to biological targets | Rational design of selective and potent functional molecules |

| Molecular Dynamics (MD) Simulations | Studying dynamic interactions with biomolecules | Understanding mechanisms of action and membrane permeability |

Integration into Emerging Smart Materials Systems

A largely unexplored and highly promising area of future research is the integration of this compound and its derivatives into "smart" or stimuli-responsive materials. These materials can change their properties in response to external stimuli such as temperature, pH, or light. The phenolic hydroxyl group and the ester functionality of this compound offer potential sites for incorporation into polymer backbones or as pendant groups.

Research could focus on synthesizing thermo-responsive polymers, such as those based on poly(N-isopropylacrylamide) (PNIPAAm), containing this compound moieties. nih.gov Such materials could exhibit a lower critical solution temperature (LCST), allowing for the development of systems that release the paraben in a temperature-controlled manner. nih.gov This could have applications in areas like controlled drug delivery or smart packaging.

Similarly, photo-responsive polymers incorporating azobenzene (B91143) or other light-sensitive moieties could be functionalized with this compound. This would enable the light-triggered release or activation of the compound, opening up possibilities for photo-switchable antimicrobial surfaces or targeted delivery systems. The inherent antioxidant properties of phenolic compounds could also be harnessed in the design of smart antioxidant polymers.

| Smart Material Type | Potential Integration Strategy | Future Application |

| Thermo-responsive Polymers | Covalent incorporation into PNIPAAm-based copolymers | Temperature-controlled release systems, smart packaging |

| Photo-responsive Polymers | Functionalization with paraben-containing photo-switchable moieties | Light-activated antimicrobial surfaces, targeted phototherapy |

| pH-responsive Polymers | Incorporation into polymers with pH-sensitive groups | pH-triggered release for targeted drug delivery |

Fundamental Investigations into Complex Reaction Mechanisms

A deeper fundamental understanding of the reaction mechanisms involving this compound is crucial for optimizing its synthesis and predicting its fate in various environments. While the general mechanism of Fischer-Speier esterification is well-established, detailed kinetic and mechanistic studies for the specific case of this compound are still an area for future exploration. specificpolymers.comnih.gov

Computational studies can play a significant role in elucidating the transition states and energy profiles of the esterification reaction, providing insights into the catalytic cycle and the role of different catalysts. nih.gov This knowledge can aid in the design of more efficient catalytic processes.

Furthermore, the degradation pathways of this compound are of significant interest. The initial step often involves the hydrolysis of the ester bond to yield 4-hydroxybenzoic acid and butanol. Subsequent degradation can proceed through various routes, including decarboxylation to phenol (B47542) under certain conditions. Future research should focus on detailed mechanistic studies of these degradation reactions, particularly under environmentally relevant conditions, to better predict the persistence and transformation of this compound in the environment.

| Reaction Type | Research Focus | Key Questions to Address |

| Fischer-Speier Esterification | Detailed kinetic and computational studies | Elucidation of transition states, catalyst optimization |

| Hydrolysis | Mechanistic studies under various pH and temperature conditions | Determination of rate constants and activation energies |

| Oxidative Degradation | Investigation of reaction pathways with reactive oxygen species | Identification of primary and secondary degradation products |

Q & A

Q. What are the recommended methods for synthesizing 4-butylphenyl 4-hydroxybenzoate with high purity?

Methodological Answer:

- Esterification : Use acid-catalyzed Fischer esterification between 4-hydroxybenzoic acid and 4-butylphenol. Sulfuric acid or p-toluenesulfonic acid (1–2 mol%) can serve as catalysts.

- Purification : Recrystallize the crude product using ethanol/water mixtures (70:30 v/v) to remove unreacted starting materials. Monitor purity via thin-layer chromatography (TLC) or HPLC .

- Characterization : Confirm structure via FT-IR (C=O stretch at ~1680 cm⁻¹) and ¹H NMR (aromatic protons at δ 6.8–7.4 ppm, butyl group at δ 0.9–1.6 ppm). Compare with analogous parabens (e.g., propylparaben in ).

Q. How can researchers characterize the crystalline structure of this compound?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation from ethanol. Resolve the 3D framework to identify hydrogen-bonding networks, as demonstrated for methylparaben ().

- Thermal Analysis : Determine melting point (expected ~96–160°C, based on substituted parabens in ) using differential scanning calorimetry (DSC).

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., O–H···O hydrogen bonds) to explain packing efficiency .

Advanced Research Questions

Q. What analytical techniques are suitable for detecting trace degradation products of this compound under varying pH conditions?

Methodological Answer:

- HPLC with Photodiode Array Detection : Use a C18 column (e.g., Chromolith®) with a mobile phase of acetonitrile/water (60:40 v/v) at 1.0 mL/min. Monitor degradation at 254 nm, as validated for parabens in .

- LC-MS/MS : Identify hydrolyzed products (e.g., 4-hydroxybenzoic acid) via fragmentation patterns (m/z 137 for deprotonated 4-hydroxybenzoate).

- Accelerated Stability Testing : Expose the compound to pH 3–9 buffers at 40°C/75% RH for 28 days (ICH guidelines).

Q. How can computational chemistry predict the electronic properties and reactivity of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize geometry using Gaussian 09W with the 6-311G(d,p) basis set. Calculate frontier orbitals (HOMO-LUMO) to predict reactivity (e.g., nucleophilic/electrophilic sites) .

- Molecular Docking : Simulate interactions with microbial enzymes (e.g., 4-hydroxybenzoate 1-hydroxylase) using AutoDock Vina. Compare binding affinities with natural substrates ().

Q. What strategies resolve contradictions in reported solubility data of 4-hydroxybenzoate derivatives?

Methodological Answer:

- Standardized Solubility Assays : Follow OECD 105 guidelines. Use saturated solutions in water, ethanol, and DMSO, equilibrated at 25°C for 24 hours. Filter and quantify via UV-Vis (λ = 280 nm) .

- Cross-Referencing : Compare with structurally similar esters (e.g., methylparaben: 1.7 mg/mL in water; ). Adjust for lipophilicity using logP calculations (e.g., ClogP ~3.5 for butylphenyl ester).

Q. What in vitro models assess the potential cytotoxicity of this compound in human cell lines?

Methodological Answer:

- MTT Assay : Treat HepG2 or HaCaT cells with 1–100 µM compound for 24–72 hours. Measure mitochondrial activity at 570 nm (reference: untreated cells = 100% viability).

- Read-Across Approach : If data is limited, compare toxicity to propylparaben (IC₅₀ ~200 µM in fibroblasts; ) using structural similarity () .

Q. How do structural modifications in 4-hydroxybenzoate esters influence their interaction with microbial enzymes?

Methodological Answer:

- Enzyme Kinetics Assays : Test 4-butylphenyl ester against 4-hydroxybenzoate 1-hydroxylase (). Measure NADH consumption rates and HPLC-based product formation (e.g., catechol derivatives).

- Substituent Effects : Compare turnover rates with methyl-, ethyl-, and propylparabens. Bulky substituents (e.g., butylphenyl) may reduce enzyme affinity due to steric hindrance .

Q. What metabolic pathways are predicted for this compound in soil microbiota?

Methodological Answer:

- Metabolic Modeling : Use frameworks like PM pathway analysis () to predict hydrolysis to 4-hydroxybenzoate, followed by hydroxylation to catechol. Validate via LC-MS detection of intermediates .

- Microcosm Studies : Incubate compound with soil samples under aerobic conditions. Monitor degradation via CO₂ evolution and HPLC metabolite profiling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.